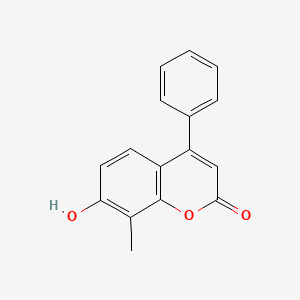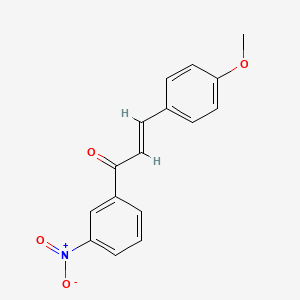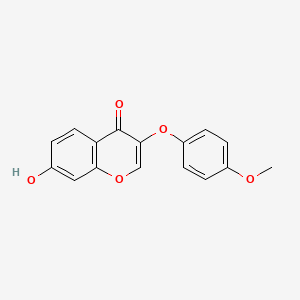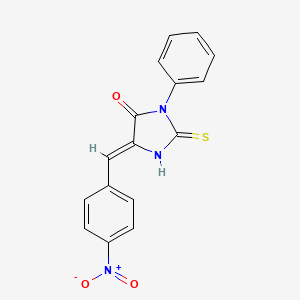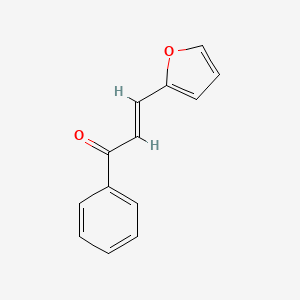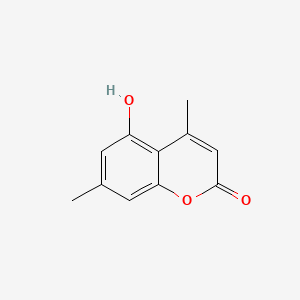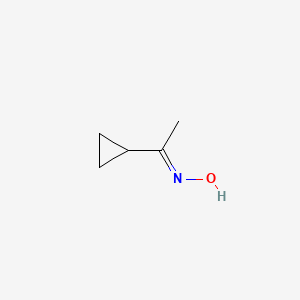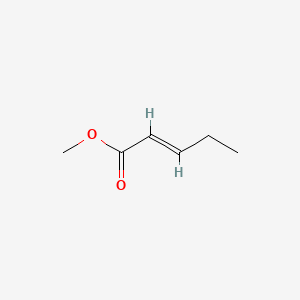
D-Styrylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The substrate specificity of a Taxus-derived phenylalanine aminomutase (PAM) was investigated, and the enzyme was found to catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .
Chemical Reactions Analysis
While specific chemical reactions involving D-Styrylalanine are not well-documented, it is known that phenylalanine aminomutase can catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .
Applications De Recherche Scientifique
Biocatalyse en Synthèse Organique
La D-Styrylalanine a été utilisée dans des procédés biocatalytiques, en particulier dans la résolution cinétique de mélanges racémiques. La variante F137V-PcPAL de la phénylalanine ammonia-lyase a montré une efficacité catalytique améliorée dans la conversion d'analogues de la styrylalanine racémique en D-styrylalanines, qui sont de précieux blocs de construction chiraux pour la synthèse organique .
Recherche Médicale : Potentiel Thérapeutique
En recherche médicale, les acides aminés comme la this compound sont explorés pour leur potentiel thérapeutique. Par exemple, certains mélanges de D-acides aminés ont été efficaces pour prévenir la formation de biofilms, ce qui est crucial pour lutter contre les infections bactériennes résistantes aux antibiotiques .
Synthèse Chimique et Analyse
La this compound sert de composé important en synthèse chimique. Ses propriétés et sa réactivité en font un sujet d'intérêt pour le développement de nouvelles méthodologies de synthèse et de techniques analytiques.
Science des Matériaux : Applications de Luminescence
Le composé a des implications en science des matériaux, en particulier dans le développement de matériaux organiques à luminescence persistante (OLPL). Ces matériaux sont précieux pour la lutte contre la contrefaçon et le cryptage d'informations en raison de leurs propriétés de luminescence ajustables .
Safety and Hazards
When handling D-Styrylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, immediate medical attention is advised .
Mécanisme D'action
Target of Action
D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .
Mode of Action
The interaction of this compound with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .
Biochemical Pathways
The biochemical pathway involving this compound is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .
Pharmacokinetics
It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like this compound can significantly differ .
Result of Action
The result of this compound’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like this compound can be influenced by the variable compositions of L-amino acids in different environments .
Propriétés
IUPAC Name |
(E,2R)-2-amino-5-phenylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-LJJSCBMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)


